(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex organic compound that combines the properties of both a dihydroxybutanedioic acid and a phenothiazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves multiple steps:
Synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid: This can be achieved through the oxidation of tartaric acid under controlled conditions.
Synthesis of N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine: This involves the alkylation of phenothiazine with appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic hydrogenation: for reduction steps.
Chromatographic techniques: for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety.
Reduction: Reduction reactions can occur at the dihydroxybutanedioic acid part.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation products: Oxidized phenothiazine derivatives.
Reduction products: Reduced dihydroxybutanedioic acid derivatives.
Substitution products: Substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biochemical Studies: It is used in studies involving biochemical pathways.
Medicine
Pharmaceuticals: Potential use in drug development for its pharmacological properties.
Diagnostics: Utilized in diagnostic assays.
Industry
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The phenothiazine moiety is known for its ability to interact with neurotransmitter receptors, while the dihydroxybutanedioic acid part may influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine derivatives: Chlorpromazine, promethazine.
Dihydroxybutanedioic acid derivatives: Tartaric acid, malic acid.
Uniqueness
The uniqueness of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its combined structure, which imparts both the properties of phenothiazine derivatives and dihydroxybutanedioic acid derivatives
Properties
Molecular Formula |
C40H50N4O6S2 |
---|---|
Molecular Weight |
747.0 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..0/s1 |
InChI Key |
AJZJIYUOOJLBAU-RNKHSWPKSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.